2-Fluoro-5-methoxypyridine-4-methanol
CAS No.: 1227573-98-9
Cat. No.: VC11684076
Molecular Formula: C7H8FNO2
Molecular Weight: 157.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227573-98-9 |
|---|---|
| Molecular Formula | C7H8FNO2 |
| Molecular Weight | 157.14 g/mol |
| IUPAC Name | (2-fluoro-5-methoxypyridin-4-yl)methanol |
| Standard InChI | InChI=1S/C7H8FNO2/c1-11-6-3-9-7(8)2-5(6)4-10/h2-3,10H,4H2,1H3 |
| Standard InChI Key | HLCNGFPTOCZAJN-UHFFFAOYSA-N |
| SMILES | COC1=CN=C(C=C1CO)F |
| Canonical SMILES | COC1=CN=C(C=C1CO)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-fluoro-5-methoxypyridine-4-methanol is characterized by a pyridine ring substituted with three functional groups: fluorine (2-position), methoxy (5-position), and hydroxymethyl (4-position). The fluorine atom’s electronegativity and the methoxy group’s electron-donating properties create a polarized scaffold that enhances reactivity in nucleophilic and electrophilic reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 157.14 g/mol | |
| CAS Number | 1227573-98-9 | |
| Functional Groups | Fluorine, Methoxy, Hydroxymethyl |
The compound’s solubility is influenced by its polar groups, making it moderately soluble in polar solvents like methanol and dimethyl sulfoxide (DMSO). Its stability under ambient conditions is sufficient for laboratory handling, though prolonged exposure to moisture or light may degrade the hydroxymethyl group.
Synthesis Methods and Optimization
Bromination and Functional Group Interconversion
Patent CN111777549A describes the synthesis of 2-methoxy-3-bromo-5-fluoropyridine via bromination of 2-methoxy-5-fluoropyridine . Although the target compound differs by a hydroxymethyl group, this method highlights the feasibility of introducing bromine at the 3-position, which could be adapted for further derivatization of 2-fluoro-5-methoxypyridine-4-methanol .
Table 2: Comparative Synthesis Strategies
Challenges in synthesis include controlling regioselectivity during fluorination and minimizing side reactions involving the hydroxymethyl group. Optimization of reaction conditions (e.g., temperature, catalyst) is critical for improving yields .
Applications in Organic Synthesis
Building Block for Heterocyclic Compounds
The compound’s pyridine core and substituents make it a versatile precursor for synthesizing heterocycles. For instance:
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Nucleophilic Aromatic Substitution: The fluorine atom at the 2-position is susceptible to displacement by amines or alkoxides, enabling the preparation of analogs with modified biological activity .
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) can introduce aryl or alkyl groups at the 4-position, leveraging the hydroxymethyl group as a directing or protecting group.
Functionalization for Drug Discovery
In medicinal chemistry, fluorinated pyridines are prized for their metabolic stability and ability to modulate enzyme binding. 2-Fluoro-5-methoxypyridine-4-methanol has been explored as an intermediate for:
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Anti-inflammatory Agents: Analogous compounds exhibit COX-2 inhibition, potentially reducing prostaglandin synthesis .
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Anticancer Drugs: Fluorine enhances membrane permeability, while the methoxy group may interact with hydrophobic pockets in kinase targets .
Future Research Directions
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Synthetic Chemistry: Develop one-pot methodologies to streamline the synthesis and improve yields beyond 50% .
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Drug Discovery: Screen the compound against kinase libraries to identify novel anticancer targets .
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Materials Science: Explore its use in conductive polymers or metal-organic frameworks (MOFs) for electronic applications .
“The integration of fluorinated pyridines into medicinal chemistry pipelines continues to unlock new therapeutic possibilities, driven by their unique electronic and steric profiles.”
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